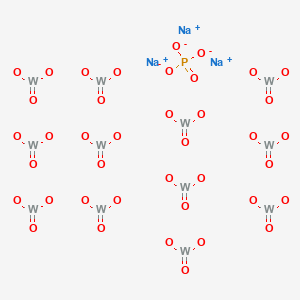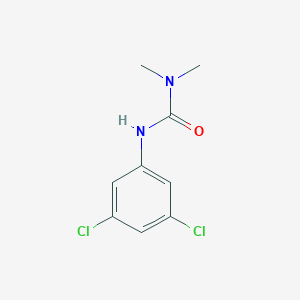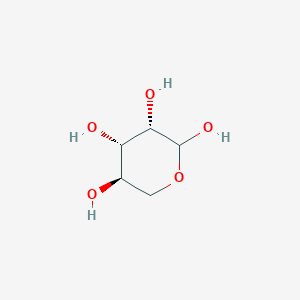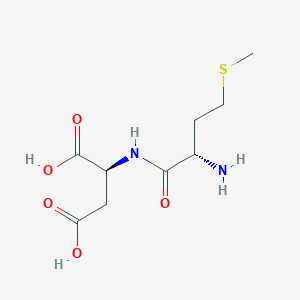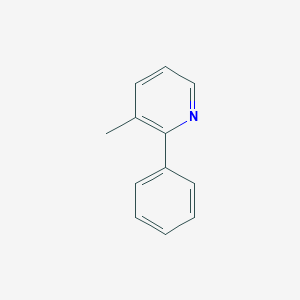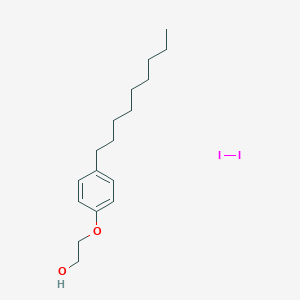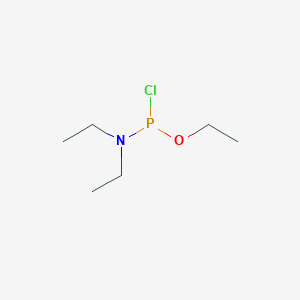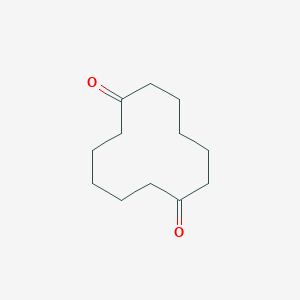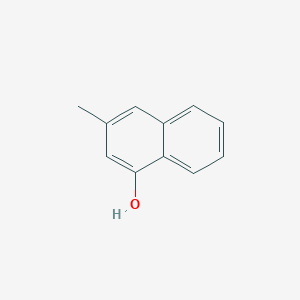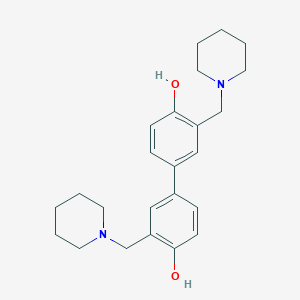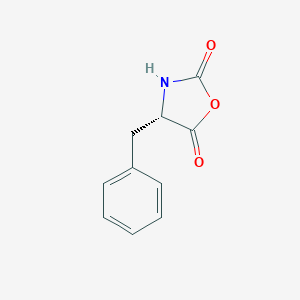
(S)-4-Benzyloxazolidine-2,5-dione
Vue d'ensemble
Description
Synthesis Analysis
- A series of benzyloxazolidine-2,4-diones, which includes compounds like (S)-4-Benzyloxazolidine-2,5-dione, have been synthesized and evaluated for their hypoglycemic properties. These compounds demonstrated the ability to lower blood glucose levels in animal models (Dow et al., 1991).
- Innovative methods have been developed for the synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide, providing a novel and environmentally friendly approach to creating these compounds (Zhang et al., 2015).
Molecular Structure Analysis
- The molecular structure of compounds similar to (S)-4-Benzyloxazolidine-2,5-dione has been elucidated through various studies. For example, the crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride, a related compound, reveals the orientation and conformation of its molecular components (Inada & Kanazawa, 2017).
Chemical Reactions and Properties
- The biocatalytic reduction of carbon-carbon double bonds in 5-benzylidenethiazolidine-2,4-diones, which are structurally related to (S)-4-Benzyloxazolidine-2,5-dione, has been explored. This research has implications for the treatment of non-insulin dependent diabetes mellitus (Cantello et al., 1994).
Physical Properties Analysis
- Research into the physical properties of compounds like (S)-4-Benzyloxazolidine-2,5-dione is less prominent in the literature. However, studies on related compounds can provide insights into their behavior under different physical conditions and their stability.
Chemical Properties Analysis
- The chemical properties of (S)-4-Benzyloxazolidine-2,5-dione and related compounds have been explored in various studies. These include investigations into their reactivity, potential as hypoglycemic agents, and their behavior in chemical reactions (Dow et al., 1991).
Applications De Recherche Scientifique
Hypoglycemic Agent : (S)-4-Benzyloxazolidine-2,5-dione derivatives have been identified as potent hypoglycemic agents. They have been found effective in lowering blood glucose levels in genetically obese mice. The introduction of certain structural elements like benzofuran can greatly enhance their in vivo potency (Dow et al., 1991).
Structural Analysis : Research on the crystal structure of compounds related to (S)-4-Benzyloxazolidine-2,5-dione, such as O-benzyl-L-tyrosine N-carboxy anhydride, has shown specific orientations and dihedral angles of the constituent rings, which can be crucial for understanding its chemical behavior and potential applications (Inada & Kanazawa, 2017).
Synthesis Techniques : There have been advancements in the synthesis methods for derivatives of (S)-4-Benzyloxazolidine-2,5-dione. For instance, a metal-free oxidative cyclization method has been developed for producing 5,5-disubstituted oxazolidine-2,4-diones, which are structurally related. This process involves the formation of a C-O bond and is diastereospecific (Duddupudi et al., 2020).
Biocatalytic Reduction : There is a novel biotransformation system for the reduction of carbon-carbon double bonds in compounds structurally similar to (S)-4-Benzyloxazolidine-2,5-dione. This process, utilizing red yeasts, can yield compounds useful for treating non-insulin dependent diabetes mellitus (Cantello et al., 1994).
Hypolipidemic Activity : Certain derivatives of (S)-4-Benzyloxazolidine-2,5-dione have shown hypolipidemic activities in animal models. These compounds have been tested for their ability to lower serum cholesterol and triglyceride levels (Sohda et al., 1982).
Polymerization Applications : Studies have also explored the polymerization reactions of derivatives of (S)-4-Benzyloxazolidine-2,5-dione. This includes reactions under microwave irradiation, leading to the formation of novel polyureas with potential industrial applications (Mallakpour & Rafiee, 2004).
Anticonvulsive Properties : Derivatives of (S)-4-Benzyloxazolidine-2,5-dione, such as Tridione, have been studied for their anticonvulsive properties in experimental animals, showing potential in controlling epileptic attacks (Everett & Richards, 1944).
Propriétés
IUPAC Name |
(4S)-4-benzyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBIVYSGPXCELZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542763 | |
| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyloxazolidine-2,5-dione | |
CAS RN |
14825-82-2 | |
| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




